
1-(3-methoxybenzyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzyl)-4-(4-nitrophenyl)piperazine, commonly known as MNBP, is a chemical compound that belongs to the piperazine family. It is a highly potent and selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. MNBP has gained significant attention from the scientific community due to its potential applications in the field of neuroscience.
Wirkmechanismus
MNBP acts as a selective agonist of the 5-HT1A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, MNBP activates the downstream signaling pathways, leading to the modulation of neurotransmitter release and neuronal activity. The activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and neuroprotective effects.
Biochemical and Physiological Effects:
MNBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, leading to the modulation of mood and behavior. MNBP has also been shown to have anti-inflammatory effects and to promote neurogenesis in the hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
MNBP has several advantages for use in laboratory experiments. It is highly potent and selective, allowing for precise modulation of the 5-HT1A receptor. It is also relatively stable, making it suitable for long-term studies. However, MNBP has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of MNBP. One potential application is in the treatment of psychiatric disorders, such as depression and anxiety. MNBP may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of MNBP. Additionally, the development of more potent and selective agonists of the 5-HT1A receptor may lead to the discovery of new treatments for a range of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of MNBP involves the reaction of 1-(3-methoxybenzyl)piperazine with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of MNBP as a yellow solid.
Wissenschaftliche Forschungsanwendungen
MNBP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MNBP has been investigated for its potential use in the treatment of depression, anxiety disorders, and other psychiatric conditions.
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-4-2-3-15(13-18)14-19-9-11-20(12-10-19)16-5-7-17(8-6-16)21(22)23/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGAMVZHSLFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)
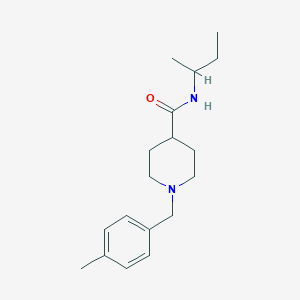
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)
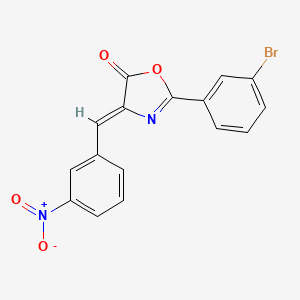
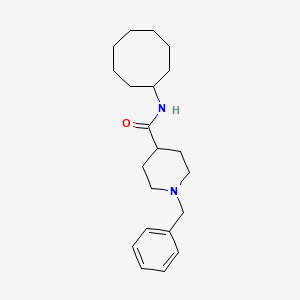
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)
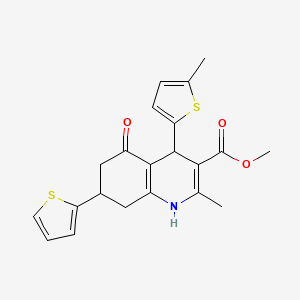
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)
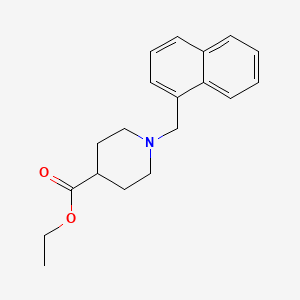
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5119352.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5119363.png)
![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119369.png)